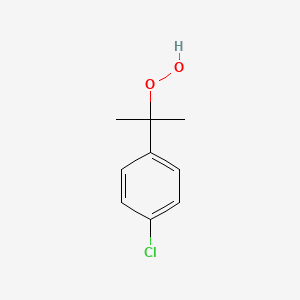
2-(4-Chlorophenyl)propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)propane-2-peroxol is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group (-OOH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)propane-2-peroxol can be achieved through the following steps:
Starting Material: The synthesis begins with 4-chlorophenylacetone.
Hydroperoxidation: The key step involves the hydroperoxidation of 4-chlorophenylacetone using hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄). The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydroperoxidation processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
- **
Propiedades
Número CAS |
3077-67-6 |
|---|---|
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-chloro-4-(2-hydroperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C9H11ClO2/c1-9(2,12-11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |
Clave InChI |
CWORPTCGUKZFAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)Cl)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


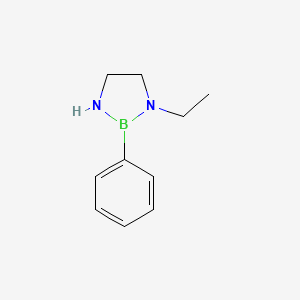
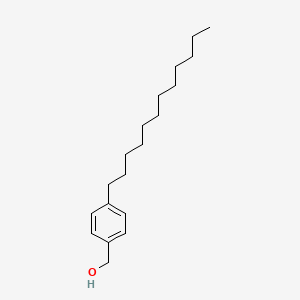

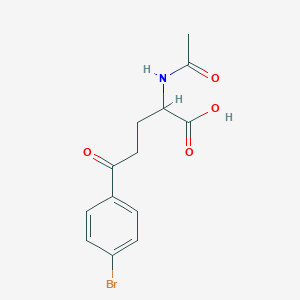
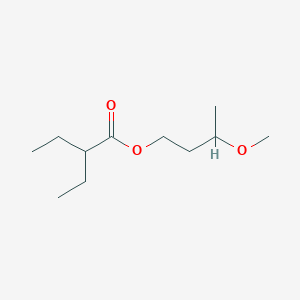
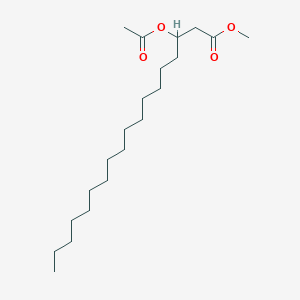


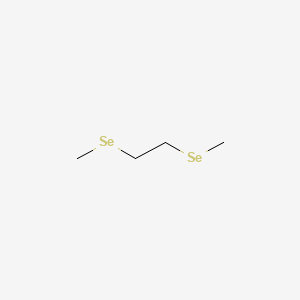
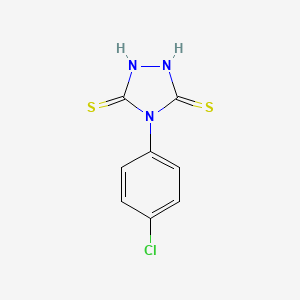

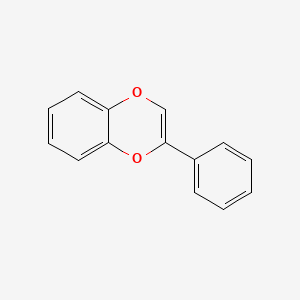

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
